1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the 4-ethylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-ethylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the 2-methoxybenzyl Group: This is typically done through a nucleophilic substitution reaction where the triazole derivative reacts with 2-methoxybenzyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Due to its triazole core, it is being investigated for its potential as an anti-cancer and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-methylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-14-8-10-16(11-9-14)23-13-17(21-22-23)19(24)20-12-15-6-4-5-7-18(15)25-2/h4-11,13H,3,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQNLWFAXAJGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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